![molecular formula C24H24N6O3S B2800940 N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-98-1](/img/structure/B2800940.png)
N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
The compound “N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of fused heterocyclic compound . This core is substituted with various functional groups, including an ethoxyphenylamino group, a thio group, and a benzamide group .
Synthesis Analysis
While specific synthesis methods for this exact compound are not available in the search results, similar compounds have been synthesized via aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a fused heterocyclic core. The [1,2,4]triazolo[4,3-b]pyridazine core contains two carbon and three nitrogen atoms, which can readily bind in biological systems with a variety of enzymes and receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Fused heterocycles like [1,2,4]triazolo[4,3-b][1,2,4]triazole exhibit good thermal stability and high detonation performance due to the numerous C–N bonds and N–N bonds .Scientific Research Applications
Anticancer Activity
1,2,4-Triazole-containing compounds have been used in drug discovery studies against cancer cells . The presence of the 1,2,4-triazole ring in the structure of this compound could potentially give it anticancer properties.
Antimicrobial Activity
Compounds containing 1,2,4-triazole have been introduced as antimicrobial agents . This compound could potentially exhibit antimicrobial activity due to the presence of the 1,2,4-triazole ring.
Anti-inflammatory and Analgesic Activity
1,2,4-Triazole derivatives have shown anti-inflammatory and analgesic activities . This compound, due to its 1,2,4-triazole moiety, could potentially exhibit similar properties.
Antioxidant Activity
1,2,4-Triazole derivatives have demonstrated antioxidant activities . This compound could potentially act as an antioxidant.
Antiviral Activity
1,2,4-Triazole derivatives have shown antiviral activities . This compound could potentially exhibit antiviral properties.
Enzyme Inhibition
1,2,4-Triazole derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This compound could potentially act as an enzyme inhibitor.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ functions.
Biochemical Pathways
These could potentially include pathways related to cancer, microbial infections, inflammation, oxidative stress, viral infections, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
Given the diverse pharmacological activities of similar compounds, the effects could potentially include the inhibition of cancer cell growth, the killing or inhibition of microbes, the reduction of inflammation and oxidative stress, the inhibition of viral replication, and the inhibition of various enzymes .
properties
IUPAC Name |
N-[2-[6-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-2-33-19-11-7-6-10-18(19)26-22(31)16-34-23-13-12-20-27-28-21(30(20)29-23)14-15-25-24(32)17-8-4-3-5-9-17/h3-13H,2,14-16H2,1H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTDAZMLNSGEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide |
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